Cas no 1551365-68-4 (2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid)

2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid
- 1551365-68-4
- VDHBIAFYASSYPN-UHFFFAOYSA-N
- EN300-1931539
-
- インチ: 1S/C10H6F2O3/c11-10(12,9(13)14)7-1-2-8-6(5-7)3-4-15-8/h1-5H,(H,13,14)
- InChIKey: VDHBIAFYASSYPN-UHFFFAOYSA-N
- ほほえんだ: FC(C(=O)O)(C1C=CC2=C(C=CO2)C=1)F
計算された属性
- せいみつぶんしりょう: 212.02850037g/mol
- どういたいしつりょう: 212.02850037g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 267
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 50.4Ų
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1931539-0.1g |
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid |
1551365-68-4 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1931539-2.5g |
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid |
1551365-68-4 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1931539-0.5g |
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid |
1551365-68-4 | 0.5g |
$946.0 | 2023-09-17 | ||
Enamine | EN300-1931539-5.0g |
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid |
1551365-68-4 | 5g |
$3396.0 | 2023-06-02 | ||
Enamine | EN300-1931539-1.0g |
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid |
1551365-68-4 | 1g |
$1172.0 | 2023-06-02 | ||
Enamine | EN300-1931539-1g |
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid |
1551365-68-4 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1931539-10g |
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid |
1551365-68-4 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1931539-0.25g |
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid |
1551365-68-4 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1931539-10.0g |
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid |
1551365-68-4 | 10g |
$5037.0 | 2023-06-02 | ||
Enamine | EN300-1931539-0.05g |
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid |
1551365-68-4 | 0.05g |
$827.0 | 2023-09-17 |
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid 関連文献
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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8. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
2-(1-benzofuran-5-yl)-2,2-difluoroacetic acidに関する追加情報
2-(1-Benzofuran-5-yl)-2,2-Difluoroacetic Acid: A Comprehensive Overview
2-(1-Benzofuran-5-yl)-2,2-difluoroacetic acid, also known by its CAS number 1551365-68-4, is a unique organic compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its benzofuran ring system and the presence of two fluorine atoms on the acetic acid moiety. The combination of these structural features makes it a promising candidate for various applications, particularly in drug discovery and material science.
The benzofuran moiety in this compound is a key structural element that contributes to its unique chemical properties. Benzofurans are aromatic heterocycles that are widely found in natural products and have been extensively studied for their biological activities. The substitution pattern at the 5-position of the benzofuran ring plays a crucial role in determining the compound's reactivity and selectivity. In this case, the 5-position is occupied by an acetic acid group with two fluorine atoms attached to the same carbon atom, creating a difluoroacetic acid moiety. This substitution pattern not only enhances the compound's stability but also introduces interesting electronic effects that can be exploited in synthetic chemistry.
Recent studies have highlighted the potential of 2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid as a building block for constructing bioactive molecules. Its ability to undergo various nucleophilic and electrophilic reactions makes it versatile for use in organic synthesis. For instance, researchers have demonstrated that this compound can be used to prepare novel heterocyclic compounds with potential anti-inflammatory and anticancer activities. These findings underscore its importance as a starting material for drug development.
In addition to its role in organic synthesis, this compound has shown promise in materials science. The fluorine atoms present in the acetic acid moiety contribute to its high thermal stability and chemical resistance, making it suitable for applications in high-performance materials. Recent research has explored its use as a precursor for synthesizing advanced polymers and coatings with enhanced durability and mechanical properties.
The synthesis of 2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid involves a multi-step process that typically begins with the preparation of benzofuran derivatives. The introduction of the difluoroacetic acid group requires precise control over reaction conditions to ensure high yields and purity. Researchers have developed efficient methodologies for this synthesis, including catalytic cross-coupling reactions and fluorination techniques that minimize side reactions.
The biological activity of this compound has been a focal point of recent investigations. Studies have shown that it exhibits moderate inhibitory effects on certain enzymes associated with inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Furthermore, preliminary experiments indicate that it may possess antioxidant properties, which could be beneficial in combating oxidative stress-related diseases.
In terms of environmental impact, this compound has been evaluated for its biodegradability and toxicity profile. Results from these studies suggest that it is relatively non-toxic to aquatic organisms under standard testing conditions. However, further research is needed to fully understand its long-term environmental effects and to develop sustainable methods for its production and disposal.
In conclusion, 2-(1-benzofuran-5-yl)-2,2-difluoroacetic acid represents a valuable addition to the arsenal of compounds available for chemical research and development. Its unique structure, coupled with its versatile reactivity and promising biological properties, positions it as a key player in advancing both therapeutic interventions and materials science innovations.
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